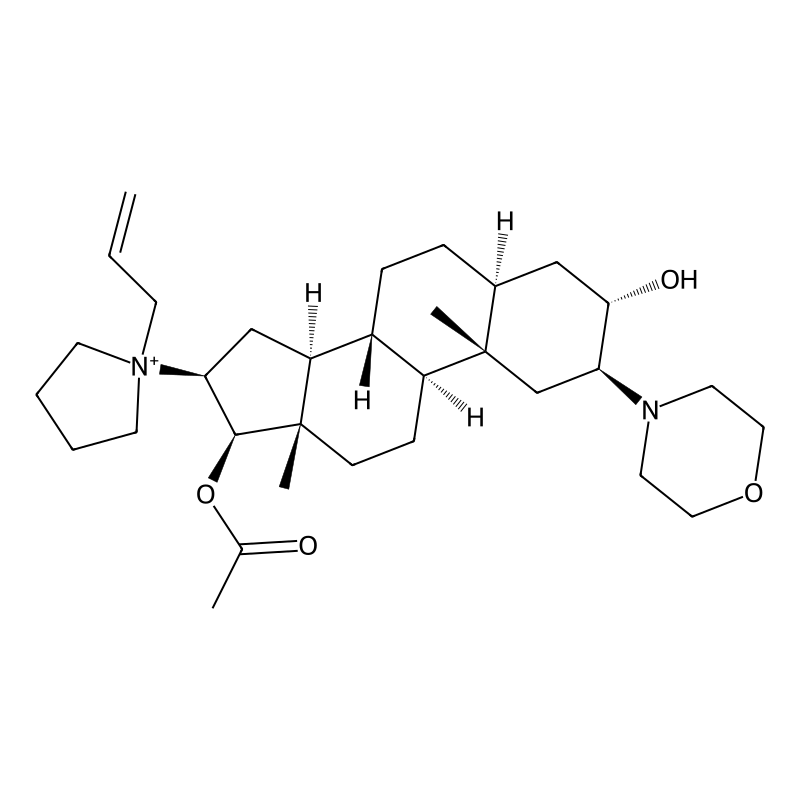Rocuronium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2.84e-05 g/L
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Investigating Onset and Duration of Action
Due to its rapid onset and intermediate duration of action, rocuronium is often used in studies to precisely control muscle relaxation during specific research procedures. Researchers can tailor the dosage to achieve the desired level and timing of paralysis, allowing for a stable experimental environment. For instance, studies investigating the effects of various drugs on muscle function might utilize rocuronium to ensure minimal interference from muscle contractions [].
Source
The safety of high-dose rocuronium bromide in general anesthesia for spinal surgery and its effects on muscle relaxation - PMC - NCBI:
Understanding Neuromuscular Transmission
Rocuronium acts by competitively blocking acetylcholine receptors at the neuromuscular junction, preventing muscle activation. This mechanism allows researchers to probe the intricacies of neuromuscular transmission. By measuring the response of muscle tissues to varying doses of rocuronium, scientists can gain insights into neuromuscular physiology and the factors affecting nerve-muscle communication.
Source
Rocuronium Has a Suppressive Effect on Platelet Function via the P2Y12 Receptor Pathway In Vitro That Is Not Reversed by Sugammadex - MDPI:
Physical Description
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 24 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 22 of 24 companies with hazard statement code(s):;
H302 (81.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (81.82%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H331 (77.27%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
MeSH Pharmacological Classification
Mechanism of Action
Pictograms


Acute Toxic;Irritant
Other CAS
119302-91-9
Wikipedia
Biological Half Life
Dates
Rocuronium and sugammadex used effectively for electroconvulsive therapy in a patient with Brugada syndrome.
J ECT. 2012 Jun;28(2):e21-2.
[2]. Zhang Y, Xiang Y, Liu J.
Prevention of pain on injection of rocuronium: a comparison of lidocaine with different doses of parecoxib.
J Clin Anesth. 2012 Jul 2.
[3]. Suzuki T, Nameki K, Shimizu H, Shimizu Y, Nakamura R, Ogawa S.
Efficacy of rocuronium and sugammadex in a patient with dermatomyositis.
Br J Anaesth. 2012 Apr;108(4):703.
[4]. Illodo Miramontes G, Doniz Campos M, Filgueira Garrido P, Vázquez Martínez A.
Rocuronium used in rapid sequence intubation and reversal with sugammadex in a patient with myasthenia gravis.Rev Esp Anestesiol Reanim. 2011 Dec;58(10):626-7.
[5]. García Sánchez JI, Martínez Hurtado ED, Tordecilla Echenique YY, Santa-Ursula TJ.
Rocuronium used after sugammadex.Rev Esp Anestesiol Reanim. 2011 Dec;58(10):620-1.








